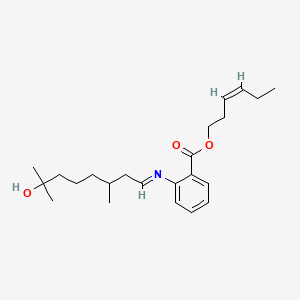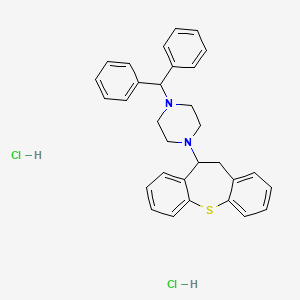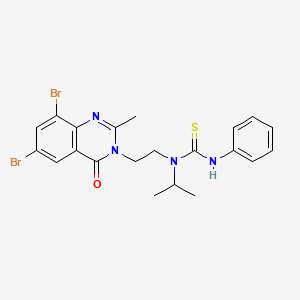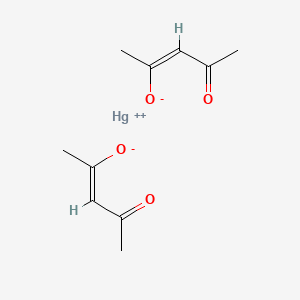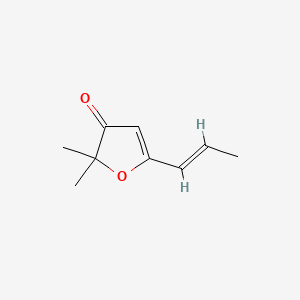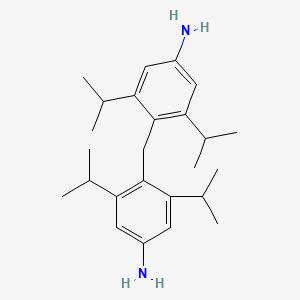
Benzenamine, 4,4'-methylenebis(3,5-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)-, also known as 4,4’-methylenebis(3,5-diisopropyl)benzenamine, is an organic compound with the molecular formula C27H40N2. This compound is characterized by the presence of two benzenamine groups connected by a methylene bridge, with each benzenamine group substituted by two isopropyl groups at the 3 and 5 positions. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)- typically involves the reaction of 3,5-diisopropylaniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzenamine groups. The reaction conditions, such as temperature, pH, and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)- is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high throughput of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis-: Similar structure but lacks the isopropyl groups.
Benzenamine, 4,4’-methylenebis[2-methoxy-: Contains methoxy groups instead of isopropyl groups.
Benzenamine, 4,4’-methylenebis[2-fluoro-6-(trifluoromethyl)-: Contains fluorine and trifluoromethyl groups.
Uniqueness
Benzenamine, 4,4’-methylenebis(3,5-bis(1-methylethyl)- is unique due to the presence of isopropyl groups, which enhance its steric and electronic properties. These modifications can lead to different reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
75790-85-1 |
|---|---|
Molecular Formula |
C25H38N2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-[[4-amino-2,6-di(propan-2-yl)phenyl]methyl]-3,5-di(propan-2-yl)aniline |
InChI |
InChI=1S/C25H38N2/c1-14(2)20-9-18(26)10-21(15(3)4)24(20)13-25-22(16(5)6)11-19(27)12-23(25)17(7)8/h9-12,14-17H,13,26-27H2,1-8H3 |
InChI Key |
VVBKSDWNRJEBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1CC2=C(C=C(C=C2C(C)C)N)C(C)C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


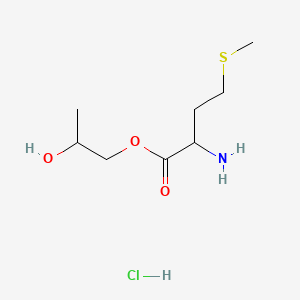
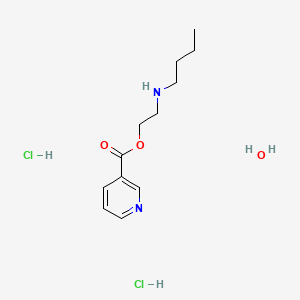

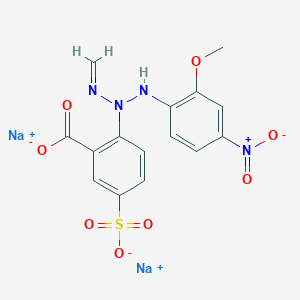
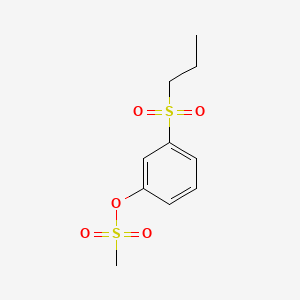
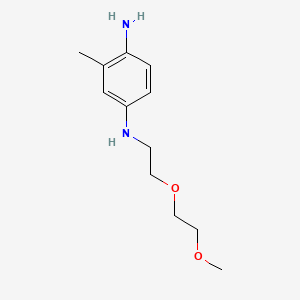
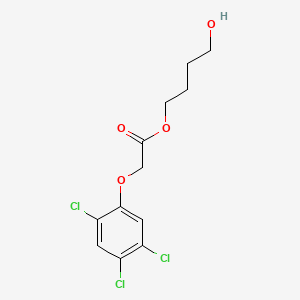
![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
